2,3,3a,4,7,7a-hexahydro-1H-isoindole
Overview
Description
2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a heterocyclic organic compound with the empirical formula C8H13N . It is a solid substance and has a molecular weight of 123.20 . The IUPAC name for this compound is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole .
Molecular Structure Analysis
The SMILES string representation of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is C1NCC2CC=CCC12 . The InChI representation is 1S/C8H13N/c1-2-4-8-6-9-5-7 (8)3-1/h1-2,7-9H,3-6H2 .Physical And Chemical Properties Analysis
The physical form of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is solid . The molecular weight of this compound is 123.20 .Scientific Research Applications
Supramolecular Structure Study
- Research on the molecular and supramolecular structures of derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole revealed insights into the torsion angles and packing interactions in these compounds, contributing to understanding their physical and chemical properties (Trujillo-Ferrara et al., 2006).
Synthesis of Derivatives
- A study presented a novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This development aids in the exploration of new chemical compounds and their potential applications (Tan et al., 2016).
Isoindole Chemistry Developments
- Isoindoles, including 2,3,3a,4,7,7a-hexahydro-1H-isoindole, have applications in medicine, analytical detection, and solar energy. Their reactivity allows access to derivatives with diverse biological activities. Recent developments in synthesis methods and reactions involving isoindoles were reviewed, highlighting their significance in various scientific fields (Weintraub & Wang, 2022).
Anomalous Addition Reactions
- A study focused on the anomalous addition reaction of chlorosulfonyl isocyanate to a carbonyl group in derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, demonstrating unique chemical behaviors and providing insights into reaction mechanisms (Köse et al., 2019).
Tautomerization Kinetics
- Research on the kinetics of tautomerization in isoindole derivatives contributes to the understanding of their stability and reactivity under different conditions. This knowledge is crucial for their application in synthesis and other chemical processes (Capon & Ying, 2010).
Facile Synthesis Methods
- A study developed a facile synthesis method for 1H-isoindole-1,3(2H)-diones, which are important in the creation of new chemical entities. Such developments in synthesis techniques are fundamental to expanding the range of available compounds for various applications (Nikpour et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608345 | |
Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
CAS RN |
10533-30-9 | |
Record name | 3a,4,7,7a-Tetrahydroisoindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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